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Introduction

Lartesertib, also known as M4076, is a potent and highly selective, orally bioavailable small-
molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical apical
kinase in the DNA Damage Response (DDR) pathway, primarily activated by DNA double-
strand breaks (DSBs). By inhibiting ATM, Lartesertib disrupts DNA damage repair mechanisms
in cancer cells, leading to apoptosis and enhancing the efficacy of DNA-damaging agents such
as radiotherapy and certain chemotherapies. This document provides a comprehensive
overview of the pharmacological properties of Lartesertib, summarizing key preclinical and
clinical findings, and detailing relevant experimental methodologies.

Mechanism of Action

Lartesertib is an ATP-competitive inhibitor that binds to the hinge region of the ATM kinase
active site. This action suppresses the catalytic activity of ATM with sub-nanomolar potency.
The inhibition of ATM prevents the downstream phosphorylation of key substrates, including
checkpoint kinase 2 (CHK2) and p53, thereby abrogating cell cycle checkpoints and hindering
the repair of DSBs through homologous recombination. This disruption of the DDR pathway
can induce synthetic lethality in tumor cells with specific genetic backgrounds and can sensitize
cancer cells to the effects of ionizing radiation and other DSB-inducing agents. Preclinical
studies have demonstrated that Lartesertib shows remarkable selectivity for ATM, with no
significant inhibition of 583 other kinases at a concentration of 100 nM.
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Caption: Lartesertib inhibits ATM kinase, preventing the downstream signaling that leads to cell
cycle arrest and DNA repair, thereby promoting cancer cell death.

Preclinical Pharmacology
In Vitro Studies

Lartesertib has demonstrated potent inhibition of ATM kinase activity in biochemical assays. In
various cancer cell lines, it effectively suppresses the repair of DSBs and inhibits clonogenic
cell growth. A key finding from preclinical studies is the synergistic effect of Lartesertib with
other anticancer agents. Combination screening with 79 different anticancer drugs revealed
strong synergy with PARP inhibitors (such as olaparib, niraparib, rucaparib, and talazoparib)
and topoisomerase | inhibitors (irinotecan and topotecan). Furthermore, in vitro studies on
murine colon cancer cells (MC-38) showed that the combination of Lartesertib with the ATR
inhibitor Tuvusertib leads to cell death, activation of the cGAS-STING signaling pathway,
upregulation of PD-L1, and the release of inflammatory cytokines.

In Vivo Studies

In animal models, Lartesertib has shown significant antitumor activity, particularly in
combination with radiotherapy. In a FaDu human squamous cell carcinoma of the head and
neck xenograft model, Lartesertib demonstrated a dose-dependent enhancement of the
antitumor effects of radiation. The combination of Lartesertib with the ATR inhibitor gartisertib
resulted in complete tumor growth inhibition in a pancreatic cancer model (MiaPaCaZ2) and
near-complete tumor regression in an acute myeloid leukemia model (Mv4.11). In a triple-
negative breast cancer patient-derived xenograft (PDX) model (HBC-x9) with wild-type
BRCA1/2, the combination of Lartesertib with PARP inhibitors (rucaparib or niraparib) showed
enhanced efficacy with acceptable tolerability.

Clinical Pharmacology
Phase | Monotherapy Study (NCT04882917)

A first-in-human, open-label, multicenter Phase | study was conducted to evaluate the safety,
tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and maximum tolerated dose
(MTD) of Lartesertib monotherapy in patients with advanced solid tumors.
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Study Design: Patients received oral doses of Lartesertib ranging from 100 mg to 400 mg once
daily. Dose escalation was guided by a Bayesian two-parameter logistic regression model,
taking into account PK, PD, and safety data.

Pharmacokinetics: Lartesertib exposure increased in a dose-related manner. The median time
to maximum plasma concentration (Tmax) ranged from 1 to 2 hours, and the mean elimination
half-life (T1/2) was between 5 and 7 hours across the different dose levels. Minimal
accumulation was observed after multiple doses.

Pharmacodynamics: Pharmacodynamic analyses showed a trend of reduction in y-H2AX
levels, a marker of DNA double-strand breaks, indicating target engagement. The highest level
of target inhibition was reported to be between 80% and 100%.

Safety and Efficacy: The most common dose-limiting toxicity (DLT) was maculopapular rash.
The MTD was established at 300 mg once daily. The most common grade =3 treatment-
emergent adverse event was anemia. The best overall response observed in the study was
stable disease in two patients.

Phase Ib Combination Study with Tuvusertib
(NCT05396833)

A Phase Ib, open-label, multicenter study investigated the safety, tolerability, PK, and PD of
Lartesertib in combination with the ATR inhibitor Tuvusertib in patients with advanced solid
tumors.

Pharmacokinetics (Combination): Preliminary steady-state PK data showed rapid absorption for
both drugs, with a median Tmax of approximately 1-3.5 hours for Lartesertib. The mean
elimination half-life for Lartesertib in the combination was between 5.5 and 8.7 hours. The
exposure of the combination was consistent with the respective monotherapies, suggesting no
clinically significant drug-drug interactions.

Pharmacodynamics (Combination): Preliminary PD results showed approximately 50% target
inhibition across all time points for Lartesertib at doses of 100 mg and higher.

Safety and Efficacy (Combination): Frequent treatment-emergent adverse events (any grade)
included anemia (62%), nausea (45%), and fatigue and vomiting (43% each). Six patients had
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stable disease for over 16 weeks. The combination dose of Tuvusertib 180 mg once daily and
Lartesertib 150 mg once daily (2 weeks on/2 weeks off) was selected for expansion cohorts.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Lartesertib

Tmax (median,

Study Phase Dosing Regimen T1/2 (mean, hours)
hours)
Phase |
100-400 mg QD 1-2 5-7
(Monotherapy)
Phase Ib
>100 mg QD ~1-35 ~5.5-8.7

(Combination)

Table 2: Clinical Safety and Efficacy of Lartesertib

. L Common
Maximum Dose-Limiting
L Grade 23 Best Overall
Study Phase Tolerated Dose Toxicities
Adverse Response
(MTD) (DLTs)
Events
Phase | Maculopapular ) )
300 mg QD Anemia Stable Disease
(Monotherapy) rash
Anemia,
] decreased Stable Disease
Phase Ib Multiple tolerated N ] )
o ] -~ Not specified platelets, fatigue, >16 weeks (in 6
(Combination) doses identified )
decreased patients)
neutrophils

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard laboratory techniques.
Specific parameters for the Lartesertib studies, such as antibody clones, concentrations, and
incubation times, were not publicly available and may vary.
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Western Blotting for ATM Signaling

This protocol is for the detection of phosphorylated ATM (p-ATM) and phosphorylated CHK2 (p-
CHK2) to assess ATM pathway inhibition.

Cell Lysis: Cells are treated with Lartesertib and/or ionizing radiation. After treatment, cells
are washed with ice-cold PBS and lysed with RIPA buffer containing protease and
phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel by
electrophoresis.

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at
room temperature.

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary
antibodies against p-ATM, p-CHK2, total ATM, and total CHK2, diluted in the blocking buffer.

Washing: The membrane is washed three times with TBST.

Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated
secondary antibody for 1 hour at room temperature.

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate
and visualized with an imaging system.

y-H2AX Flow Cytometry for DNA Damage

This assay quantifies DNA double-strand breaks by measuring the levels of phosphorylated
histone H2AX (y-H2AX).

o Cell Preparation: Cells are harvested, washed with PBS, and fixed with 4%
paraformaldehyde.
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o Permeabilization: Cells are permeabilized with ice-cold 90% methanol or a saponin-based
buffer.

e Blocking: Cells are blocked with a buffer containing BSA to reduce non-specific antibody
binding.

e Primary Antibody Staining: Cells are incubated with a primary antibody specific for y-H2AX
(e.g., FITC- or Alexa Fluor 488-conjugated anti-phospho-histone H2A.X Ser139).

e Washing: Cells are washed to remove unbound antibodies.

o DNA Staining: Cellular DNA is stained with propidium iodide (PI) or DAPI to allow for cell
cycle analysis.

o Flow Cytometry Analysis: The fluorescence intensity of y-H2AX and the DNA content of
individual cells are measured using a flow cytometer.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, measuring
cytotoxicity.

e Cell Seeding: A known number of cells are seeded into 6-well plates.
o Treatment: Cells are treated with Lartesertib, radiation, or a combination of both.
 Incubation: Plates are incubated for 7-14 days to allow for colony formation.

» Fixation and Staining: Colonies are fixed with a methanol/acetic acid solution and stained
with crystal violet.

e Colony Counting: Colonies containing at least 50 cells are counted.

» Calculation: The surviving fraction is calculated by normalizing the plating efficiency of the
treated cells to that of the untreated control cells.

Workflow for a First-in-Human Phase | Trial
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Workflow of a First-in-Human Phase | Trial for Lartesertib
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Caption: A typical workflow for a Phase | dose-escalation trial to determine the MTD and RDE
of a new drug like Lartesertib.

Conclusion

Lartesertib (M4076) is a potent and selective ATM inhibitor with a well-defined mechanism of
action. Preclinical data strongly support its potential as a sensitizer for radiotherapy and in
combination with other DDR inhibitors like PARP and ATR inhibitors. Early-phase clinical trials
have established a manageable safety profile and determined the maximum tolerated dose for
monotherapy. The pharmacokinetic and pharmacodynamic data from these trials confirm that
Lartesertib achieves target engagement in patients. Ongoing and future studies will further
elucidate the clinical utility of Lartesertib, particularly in combination regimens for the treatment
of various solid tumors.

 To cite this document: BenchChem. [Lartesertib (M4076): A Technical Guide to its
Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831599#pharmacological-properties-of-lartesertib-
m4076]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b10831599#pharmacological-properties-of-lartesertib-m4076
https://www.benchchem.com/product/b10831599#pharmacological-properties-of-lartesertib-m4076
https://www.benchchem.com/product/b10831599#pharmacological-properties-of-lartesertib-m4076
https://www.benchchem.com/product/b10831599#pharmacological-properties-of-lartesertib-m4076
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10831599?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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